MeBut-RYYRIK-NH2
Description
MeBut-RYYRIK-NH2 is a chemically modified peptide derived from the parent compound Ac-RYYRIK-NH2 (CAS: 200959-48-4), a hexapeptide with the sequence Arg-Tyr-Tyr-Arg-Ile-Lys, C-terminally amidated and N-terminally acetylated . This peptide is hypothesized to interact with G protein-coupled receptors (GPCRs), as Ac-RYYRIK-NH2 is cataloged in GPCRdb . Its molecular weight is approximately 939.12 g/mol, with a logP of -1.04, indicating moderate hydrophilicity . Storage conditions (-20°C) and solubility challenges (requiring heating and sonication) suggest stability and bioavailability limitations .
Properties
Molecular Formula |
C47H76N14O8 |
|---|---|
Molecular Weight |
965.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(2-methylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |
InChI |
InChI=1S/C47H76N14O8/c1-5-28(3)38(45(69)56-33(39(49)63)16-10-11-23-48)61-42(66)35(18-13-25-55-47(52)53)58-43(67)37(27-31-19-21-32(62)22-20-31)60-44(68)36(26-30-14-8-7-9-15-30)59-41(65)34(17-12-24-54-46(50)51)57-40(64)29(4)6-2/h7-9,14-15,19-22,28-29,33-38,62H,5-6,10-13,16-18,23-27,48H2,1-4H3,(H2,49,63)(H,56,69)(H,57,64)(H,58,67)(H,59,65)(H,60,68)(H,61,66)(H4,50,51,54)(H4,52,53,55)/t28-,29?,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
XDTYNZLRQJEAAQ-QABIKYMTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C(C)CC |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
MeBut-RYYRIK-NH2 is typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethoxycarbonyl) strategy . The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin support.
Deprotection: The Fmoc protecting group is removed using a base such as piperidine.
Coupling: The next amino acid, protected at the N-terminus with Fmoc, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to verify the final product .
Chemical Reactions Analysis
Types of Reactions
MeBut-RYYRIK-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while substitution can result in analogs with altered biological activity .
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Industry: Utilized in the development of new drugs targeting the NOP receptor system.
Mechanism of Action
MeBut-RYYRIK-NH2 exerts its effects by binding to the nociceptin/orphanin FQ receptor (NOP receptor), a G-protein coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways involving G proteins. This leads to the inhibition of adenylate cyclase activity, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity . These molecular events result in the modulation of pain perception and other physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Table 1: Key Properties of MeBut-RYYRIK-NH2 and Analogues
*Estimated based on structural modifications.
Key Findings:
Lipophilicity and Bioavailability: The methyl butyrate group in this compound increases logP compared to Ac-RYYRIK-NH2 (-1.04 vs. In contrast, mPEG-TK-NH2’s polyethylene glycol (PEG) chain improves water solubility (logP ~-2.0) but may limit blood-brain barrier penetration .
Receptor Specificity: Ac-RYYRWK-NH2, with a tryptophan substitution (Trp replacing Ile), acts as a potent nociceptin/orphanin FQ peptide (NOP) receptor partial agonist . This highlights how single amino acid changes critically influence receptor selectivity. this compound’s GPCR interactions remain uncharacterized but may share targets with Ac-RYYRIK-NH2, such as opioid or neuropeptide receptors .
Stability issues (e.g., decomposition at room temperature) are common among peptides like Ac-RYYRIK-NH2, necessitating cold storage .
Pharmacokinetic and Pharmacodynamic Considerations
Absorption and Distribution :
Metabolism and Excretion :
- Toxicity and Safety: Limited data exist for this compound, but Ac-RYYRIK-NH2’s safety profile includes standard peptide handling precautions (e.g., avoiding inhalation, skin contact) .
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